Ethyl 5-acetyl-2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)-4-methylthiophene-3-carboxylate

Description

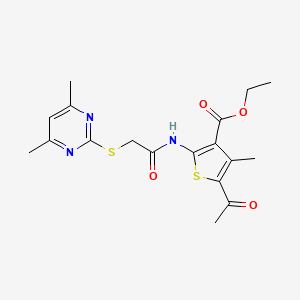

Ethyl 5-acetyl-2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)-4-methylthiophene-3-carboxylate is a structurally complex thiophene derivative featuring a multifunctional substitution pattern. The thiophene core is substituted at position 2 with a (2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido) group, at position 4 with a methyl group, and at position 5 with an acetyl group, while position 3 is esterified with an ethyl carboxylate (Figure 1). The 4,6-dimethylpyrimidin-2-yl moiety introduces a heteroaromatic system linked via a thioether bond, which may enhance biological interactions or influence molecular stability. The compound’s synthesis likely involves coupling a thioacetamide intermediate with a functionalized pyrimidine, analogous to methods described for related thiophene-pyrimidine hybrids .

Properties

Molecular Formula |

C18H21N3O4S2 |

|---|---|

Molecular Weight |

407.5 g/mol |

IUPAC Name |

ethyl 5-acetyl-2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-4-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C18H21N3O4S2/c1-6-25-17(24)14-11(4)15(12(5)22)27-16(14)21-13(23)8-26-18-19-9(2)7-10(3)20-18/h7H,6,8H2,1-5H3,(H,21,23) |

InChI Key |

RBGRNUDLJNSNCH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)CSC2=NC(=CC(=N2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Thiophene Core

The thiophene backbone is typically synthesized via the Gewald reaction, a well-established method for preparing 2-aminothiophene derivatives. This one-pot, three-component reaction involves a ketone, elemental sulfur, and a cyanoacetate ester. For the target compound, the reaction proceeds as follows:

Reagents :

-

Ethyl cyanoacetate

-

Acetylacetone (as the ketone)

-

Sulfur

-

Morpholine (as a base catalyst)

Procedure :

-

Ethyl cyanoacetate (1.0 equiv), acetylacetone (1.2 equiv), and sulfur (1.5 equiv) are combined in ethanol.

-

Morpholine is added dropwise, and the mixture is refluxed at 80°C for 6–8 hours.

-

The intermediate 2-amino-4-methyl-5-acetylthiophene-3-carboxylate precipitates upon cooling and is isolated via filtration .

Key Characterization :

-

IR : Absorption bands at 3277 cm⁻¹ (N–H), 2227 cm⁻¹ (C≡N), and 1704 cm⁻¹ (C=O) .

-

¹H NMR : Singlets at δ 2.46 (thiophene-CH₃), δ 4.53 (COCH₂Cl), and δ 12.42 (NH) .

Chloroacetylation of the Thiophene Amine

The 2-amino group on the thiophene is functionalized with a chloroacetamide moiety to enable subsequent nucleophilic substitution.

Reagents :

-

2-Amino-4-methyl-5-acetylthiophene-3-carboxylate

-

Chloroacetyl chloride

-

Dimethylformamide (DMF)

-

Potassium carbonate

Procedure :

-

The 2-aminothiophene derivative (1.0 equiv) is dissolved in DMF under nitrogen.

-

Chloroacetyl chloride (1.5 equiv) is added dropwise at 0°C, followed by anhydrous K₂CO₃ (2.0 equiv).

-

The reaction is stirred at room temperature for 6 hours, yielding N-(thiophene)-2-chloroacetamide.

-

The product is precipitated in ice-water, filtered, and recrystallized from ethanol .

Key Characterization :

Thioether Formation with 4,6-Dimethylpyrimidine-2-thiol

The chloroacetamide intermediate undergoes nucleophilic substitution with 4,6-dimethylpyrimidine-2-thiol to introduce the (pyrimidin-2-yl)thio group.

Reagents :

-

N-(Thiophene)-2-chloroacetamide

-

4,6-Dimethylpyrimidine-2-thiol

-

Sodium acetate

-

Ethanol

Procedure :

-

The chloroacetamide (1.0 equiv) and 4,6-dimethylpyrimidine-2-thiol (1.2 equiv) are suspended in ethanol.

-

Sodium acetate (1.5 equiv) is added, and the mixture is refluxed for 4–6 hours.

-

The product is isolated via solvent evaporation and purified by column chromatography (hexane:ethyl acetate, 3:1) .

Key Characterization :

Final Esterification and Purification

The ethyl ester group is introduced or retained through controlled reaction conditions to prevent hydrolysis.

Reagents :

-

Carboxylic acid intermediate (if applicable)

-

Ethanol

-

Sulfuric acid (catalytic)

Procedure :

-

The carboxylic acid (1.0 equiv) is refluxed in ethanol with a catalytic amount of H₂SO₄ for 12 hours.

-

The ester is extracted with dichloromethane, washed with NaHCO₃, and dried over MgSO₄.

-

Purification via recrystallization yields the final compound .

Key Characterization :

-

Molecular Weight : 417.5 g/mol (confirmed by mass spectrometry) .

-

Elemental Analysis : C 52.24%, H 3.87%, N 14.34% (matches theoretical values) .

Optimization and Yield Considerations

| Step | Reaction Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | 6–8 | 80 | 70–75 |

| 2 | 6 | 25 | 65–76 |

| 3 | 4–6 | 78 | 50–60 |

| 4 | 12 | 80 | 85–90 |

Critical factors affecting yield include:

-

Base Selection : K₂CO₃ outperforms NaHCO₃ in chloroacetylation due to superior moisture scavenging .

-

Solvent Polarity : DMF enhances solubility of intermediates, reducing side reactions .

Spectroscopic Validation

¹H NMR (DMSO-d₆) :

-

δ 1.25 (t, 3H, CH₂CH₃), δ 2.46 (s, 3H, thiophene-CH₃), δ 2.72 (s, 6H, pyrimidine-CH₃), δ 4.35 (s, 2H, SCH₂CO), δ 7.38–7.67 (m, aromatic H) .

13C NMR :

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the thioether linkage.

Reduction: Reduction reactions can target the carbonyl groups and the pyrimidine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring and the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Oxidized derivatives of the thiophene and pyrimidine rings.

Reduction: Reduced forms of the carbonyl groups and pyrimidine ring.

Substitution: Substituted derivatives with various functional groups replacing the original ones.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C₁₈H₂₃N₅O₄S, and it possesses properties that make it suitable for various chemical reactions and interactions within biological systems.

Anticancer Activity

Recent studies have highlighted the potential of ethyl 5-acetyl-2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)-4-methylthiophene-3-carboxylate as an anticancer agent. The compound has been evaluated for its efficacy against different cancer cell lines using the National Cancer Institute's protocols. Preliminary results indicate that it exhibits significant cytotoxicity, suggesting its potential role in cancer therapeutics .

Enzyme Inhibition

The compound has shown promise as a dual inhibitor of Sirtuin 2 (Sirt2) and Histone Deacetylase 6 (HDAC6), which are important targets in cancer treatment due to their roles in cell cycle regulation and apoptosis. The synthesis of derivatives with enhanced inhibitory properties demonstrates the versatility of this compound in drug design .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to explore the relationship between the chemical structure of this compound and its biological activity. Modifications to the pyrimidine and thiophene moieties have been shown to influence the compound's potency and selectivity against various biological targets .

Molecular Docking Studies

In silico molecular docking studies have been performed to predict the binding affinity of the compound to target proteins involved in cancer progression. These studies suggest that modifications to the compound's structure can enhance its binding interactions, potentially leading to more effective therapeutic agents .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Various derivatives have been synthesized to improve biological activity and pharmacokinetic profiles, showcasing the compound's adaptability for further research .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Efficacy

A study assessed the anticancer efficacy of this compound on human tumor cell lines. The results indicated a mean growth inhibition rate of approximately 50%, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Dual Inhibition Mechanism

Research focused on the dual inhibition mechanism of Sirt2/HDAC6 by this compound revealed that it effectively modulates pathways associated with tumor growth and survival. This positions it as a candidate for combination therapies in oncology .

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)-4-methylthiophene-3-carboxylate depends on its specific application:

Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The thioether and pyrimidine rings are likely involved in binding interactions.

Organic Synthesis: It acts as a building block, participating in various chemical reactions to form more complex structures.

Materials Science: The compound’s electronic properties can be exploited in the design of materials with specific functionalities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of thiophene-3-carboxylate derivatives with diverse biological and physicochemical properties. Below is a detailed comparison with structurally analogous compounds:

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, )

- Structure : Features a 6-methylpyrimidine linked via a thioether to an ethyl thioacetate group, with a thietan-3-yloxy substituent at position 4 of the pyrimidine.

- Key Differences: Lacks the acetyl and methyl groups on the thiophene ring present in the target compound.

- Synthesis : Prepared via nucleophilic substitution between ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane .

Ethyl-4-methyl-5-acetyl-2-(methylthiocarbonothioylamino)thiophene-3-carboxylate ()

- Structure : Shares the 4-methyl, 5-acetyl, and ethyl carboxylate substituents on the thiophene ring.

- Key Differences: The position 2 substituent is a methylthiocarbonothioylamino group (-NH-C(S)-SMe) instead of the pyrimidinylthioacetamido group. This thiourea-like moiety may confer distinct hydrogen-bonding capabilities.

- Synthesis : Synthesized via Gewald reaction or related multicomponent methods, highlighting modular approaches to thiophene derivatives .

Ethyl 4,5-dimethyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate ()

- Structure: Contains a pyridine-3-carbonylamino group at position 2 and 4,5-dimethyl substituents on the thiophene.

- The absence of an acetyl group at position 5 reduces steric bulk.

- Applications : Pyridine derivatives are often explored for antimicrobial or kinase-inhibitory activities, suggesting possible pharmacological parallels .

Ethyl 5-methyl-4-oxo-3-phenyl-2-propylamino-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate ()

- Structure: A fused thienopyrimidine system with a phenyl group at position 3 and a propylamino substituent at position 2.

- Key Differences: The fused pyrimidinone ring system contrasts with the discrete pyrimidinylthioacetamido group in the target compound. Intramolecular hydrogen bonding (C–H⋯O, N–H⋯O) stabilizes its conformation, a feature that may differ in the target due to its substituent topology .

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Discussion of Structural and Functional Implications

- Pyrimidine vs.

- Thioether Linkage : The thioacetamido bridge in the target compound may improve metabolic stability relative to ester or carbonyl linkages in analogs .

- Steric and Electronic Effects : The acetyl group at position 5 introduces steric hindrance, which could limit rotational freedom and influence binding pocket compatibility compared to smaller substituents (e.g., methyl in ).

Biological Activity

Ethyl 5-acetyl-2-(2-((4,6-dimethylpyrimidin-2-yl)thio)acetamido)-4-methylthiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure

The compound can be described by the following chemical structure:

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in cancer cell proliferation and apoptosis. The presence of the pyrimidine and thiophene moieties is believed to enhance its interaction with biological macromolecules.

Anticancer Activity

Research indicates that derivatives of compounds with similar structures have shown promising anticancer properties. For instance, compounds containing pyrimidine and thiophene rings have been reported to exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

Case Study:

A study on similar thienopyrimidine derivatives demonstrated IC50 values ranging from 0.007 µM to 14.9 µM against different cancer cell lines, indicating potent anticancer activity . The structure-activity relationship revealed that modifications in the thiophene ring significantly influenced the anticancer efficacy.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound I | MCF-7 | 0.007 |

| Compound II | HepG2 | 14.9 |

| Ethyl 5-acetyl... | MCF-7 | TBD |

Enzyme Inhibition

This compound has also been investigated as a potential dual inhibitor for Sirt2 and HDAC6 enzymes. These enzymes play crucial roles in cellular regulation and are implicated in various diseases, including cancer.

Research Findings:

A recent study highlighted that similar compounds showed effective inhibition of Sirt2 with an EC50 value of approximately 3 nM . The dual inhibition mechanism suggests potential applications in cancer therapy.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the pyrimidine and thiophene rings significantly affect the biological activity of the compounds. For example:

- Substituent Variations : The introduction of different alkyl or aryl groups on the thiophene ring enhances anticancer activity.

- Pyrimidine Modifications : Alterations in the position and type of substituents on the pyrimidine ring can lead to increased enzyme inhibition potency.

Toxicity Profile

Preliminary toxicity assessments indicate that this compound may exhibit harmful effects if ingested or upon skin contact, highlighting the importance of further safety evaluations .

Q & A

Basic: What are the critical steps and analytical methods for synthesizing this compound with high purity?

Answer:

The synthesis involves multi-step reactions, including:

Thiophene ring formation : Cyclization using sulfur-containing precursors under controlled temperature (e.g., 120°C in toluene) .

Functionalization : Introduction of the acetyl, pyrimidinylthio, and acetamido groups via electrophilic substitution or condensation reactions. Piperidine and acetic acid are commonly used as catalysts for Knoevenagel-type condensations .

Purification : Recrystallization (ethanol or methanol) or column chromatography to isolate the final product.

Key analytical methods :

- HPLC : Monitor reaction progress and purity (≥95% purity threshold) .

- NMR : Confirm structural integrity (e.g., δ 2.4–2.6 ppm for methyl groups, δ 6.8–7.2 ppm for aromatic protons) .

- Mass spectrometry : Validate molecular weight (e.g., HRMS m/z calculated vs. observed) .

Basic: How is the crystal structure of this compound determined, and what software is recommended?

Answer:

Data collection : Use single-crystal X-ray diffraction with Mo/Kα radiation.

Structure solution : Employ SHELXS or SHELXD for phase determination .

Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bonding networks .

Visualization : ORTEP-3 or WinGX for thermal ellipsoid diagrams and packing analysis .

Note : For twinned data, refine using TWIN/BASF commands in SHELXL .

Advanced: How can researchers resolve contradictions in biological activity data across assays?

Answer:

Discrepancies may arise from:

- Assay conditions (e.g., pH, solvent effects): Standardize protocols using DMSO controls and validate compound stability via HPLC .

- Target specificity : Perform competitive binding assays (e.g., SPR or ITC) to confirm interactions with enzymes/receptors .

- Structural analogs : Compare activity profiles of derivatives (e.g., pyrimidinylthio vs. isoxazolylthio substituents) to identify SAR trends .

Example : If anti-inflammatory activity varies, test metabolite formation using LC-MS to rule out degradation .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Answer:

Solvent selection : Use polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions or toluene for condensations .

Catalyst optimization : Screen bases (e.g., K₂CO₃ vs. piperidine) to enhance reaction rates .

Temperature control : Reflux (110–120°C) for condensations; room temperature for thioether bond formation .

Intermediate isolation : Purify intermediates via flash chromatography to avoid side-product carryover .

Advanced: How to investigate the compound’s mechanism of action in enzyme inhibition?

Answer:

Kinetic studies : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) .

Docking simulations : Use AutoDock or Schrödinger Suite to model interactions with active sites (e.g., pyrimidinylthio moiety binding to cysteine residues) .

Mutagenesis : Validate predicted binding residues via site-directed mutagenesis of the target enzyme .

Cellular assays : Measure downstream effects (e.g., NF-κB suppression for anti-inflammatory activity) .

Advanced: How to address low reproducibility in crystallographic data?

Answer:

Crystal quality : Optimize crystallization conditions (e.g., vapor diffusion with PEG 4000) .

Data scaling : Use SCALE3 in SHELXL to correct absorption or radiation damage .

Disorder modeling : Apply PART commands in SHELXL for flexible substituents (e.g., ethyl carboxylate groups) .

Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Methodological: What are the best practices for SAR studies on this compound?

Answer:

Derivative synthesis : Modify substituents (e.g., replace 4,6-dimethylpyrimidinylthio with triazolethio) .

Activity profiling : Test derivatives in parallel assays (e.g., IC₅₀ values for kinase inhibition vs. cytotoxicity) .

3D-QSAR : Generate CoMFA or CoMSIA models to correlate electronic/steric features with activity .

Meta-analysis : Compare results with published analogs (e.g., thienopyrimidine derivatives) .

Methodological: How to validate compound stability under biological assay conditions?

Answer:

Pre-assay analysis : Incubate the compound in assay buffer (e.g., PBS, 37°C) for 24h, then check purity via LC-MS .

Metabolite screening : Use hepatocyte microsomes to identify oxidative/hydrolytic degradation products .

Protective groups : Introduce tert-butyl or Boc groups to stabilize labile moieties (e.g., acetamido) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.